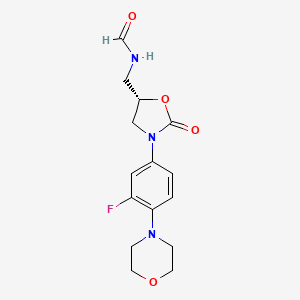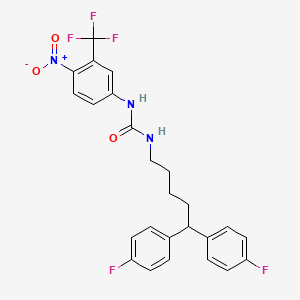
Gly3-VC-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly3-VC-PAB-MMAE is a chemical compound that consists of a cleavable antibody-drug conjugate linker, Gly3-VC-PAB, and a potent tubulin inhibitor, monomethyl auristatin E (MMAE). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are designed for targeted cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gly3-VC-PAB-MMAE involves the conjugation of monomethyl auristatin E to the Gly3-VC-PAB linker. The process typically includes the following steps:
Activation of the linker: The Gly3-VC-PAB linker is activated using specific reagents to prepare it for conjugation.
Conjugation: Monomethyl auristatin E is then conjugated to the activated linker under controlled conditions to form this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to maintain the high purity required for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Gly3-VC-PAB-MMAE undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker Gly3-VC-PAB can be cleaved under specific conditions to release monomethyl auristatin E.
Substitution reactions: The amine group in the this compound molecule can react with activated ester groups to form stable conjugates
Common Reagents and Conditions
Cleavage reactions: Typically involve acidic or enzymatic conditions to cleave the Gly3-VC-PAB linker.
Substitution reactions: Commonly use reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides under mild conditions
Major Products
The major product formed from the cleavage of this compound is monomethyl auristatin E, a potent tubulin inhibitor used in cancer therapy .
Applications De Recherche Scientifique
Gly3-VC-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Studied for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Employed in the development of targeted cancer therapies, particularly for solid tumors.
Industry: Utilized in the production of research-grade ADCs for preclinical and clinical studies .
Mécanisme D'action
Gly3-VC-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody-drug conjugate targets specific cancer cells through the antibody component.
Internalization: The ADC is internalized by the cancer cell.
Cleavage: The Gly3-VC-PAB linker is cleaved within the cell, releasing monomethyl auristatin E.
Inhibition: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl auristatin F (MMAF): Another potent tubulin inhibitor used in ADCs.
Duocarmycin: A DNA alkylating agent used in ADCs.
Maytansinoids: A class of microtubule inhibitors used in ADCs .
Uniqueness
Gly3-VC-PAB-MMAE is unique due to its cleavable linker, which allows for the controlled release of monomethyl auristatin E within the target cell. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the ADC .
Propriétés
Formule moléculaire |
C64H103N13O15 |
|---|---|
Poids moléculaire |
1294.6 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C64H103N13O15/c1-15-39(8)55(47(90-13)31-51(81)77-30-20-24-46(77)57(91-14)40(9)58(83)70-41(10)56(82)43-21-17-16-18-22-43)75(11)62(87)53(37(4)5)74-61(86)54(38(6)7)76(12)64(89)92-35-42-25-27-44(28-26-42)71-59(84)45(23-19-29-67-63(66)88)72-60(85)52(36(2)3)73-50(80)34-69-49(79)33-68-48(78)32-65/h16-18,21-22,25-28,36-41,45-47,52-57,82H,15,19-20,23-24,29-35,65H2,1-14H3,(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,85)(H,73,80)(H,74,86)(H3,66,67,88)/t39-,40+,41+,45-,46-,47+,52-,53-,54-,55-,56+,57+/m0/s1 |
Clé InChI |
DTPCLFVVLIDRFT-DYQZUOJJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CN |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)




![(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11933408.png)


![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)
![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)


![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
